molecular formula C23H21FN2O3S B2815023 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-48-3

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Katalognummer B2815023
CAS-Nummer: 899945-48-3
Molekulargewicht: 424.49
InChI-Schlüssel: VWLPUEXSHJOONS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . These compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Chemical Reactions Analysis

The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been shown to depend on the reactivity of the aldehyde . More reactive aldehydes, such as formaldehyde, could lead to the formation of the cyclization product, N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs, in moderate to good yields (34–94 %) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Fluorinated Heterocycles Synthesis : A study explored the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process involves various chemical reactions and the use of benzamide as a directing group, demonstrating the compound's utility in synthesizing complex fluorinated structures (Wu et al., 2017).

Medical Imaging and Radiotracer Development

  • PET Imaging of Solid Tumors : Benzamide analogs, including derivatives of tetrahydroquinoline, have been synthesized for use in positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. This highlights its potential application in cancer diagnosis (Tu et al., 2007).

Fluorophore Development for Biological Studies

  • Fluorescence Studies : Novel fluorophores, including tetrahydroquinoline derivatives, have been designed and synthesized. These fluorophores have applications in studying nucleosides and oligodeoxyribonucleotides, indicating their use in molecular biology and genetics (Singh & Singh, 2007).

Pharmacological Applications

  • Antimicrobial Agents : Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs, which may act as potential antimicrobial agents, have been synthesized and evaluated. This points towards its potential in developing new antimicrobial drugs (Desai, Vaghani, & Shihora, 2013).

Chemical Synthesis and Structural Studies

  • Synthesis of Bridged Benzothiaoxazepine : A study focused on the diastereoselective synthesis of tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides, showcasing the compound's relevance in advanced organic synthesis (Borgohain et al., 2017).

Cancer Research

  • Imaging Breast Cancer : Research on carbon-11 labeled benzamide analogs, including tetrahydroquinoline derivatives, has been conducted for imaging the proliferative status of breast tumors using PET. This emphasizes its role in cancer research and diagnostics (Tu et al., 2005).

Zukünftige Richtungen

The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provided insights into the physicochemical properties of the investigated compounds . This suggests that “3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and similar compounds could be of interest for future research in medicinal chemistry.

Eigenschaften

IUPAC Name

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLPUEXSHJOONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.